{2-[(2-Methoxyphenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetic acid
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Overview
Description
2-{2-[(2-METHOXYPHENYL)AMINO]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETIC ACID is a complex organic compound with a unique structure that includes a thiazole ring, methoxyphenyl, and methylphenyl groups
Preparation Methods
The synthesis of 2-{2-[(2-METHOXYPHENYL)AMINO]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETIC ACID typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with appropriate amines to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-{2-[(2-METHOXYPHENYL)AMINO]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-{2-[(2-METHOXYPHENYL)AMINO]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETIC ACID involves its interaction with specific molecular targets. The thiazole ring and the methoxyphenyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but generally, the compound can inhibit or activate certain biological processes .
Comparison with Similar Compounds
Similar compounds to 2-{2-[(2-METHOXYPHENYL)AMINO]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETIC ACID include:
- 2-[(4-METHYLPHENYL)AMINO]-2-OXOETHYLTHIOACETIC ACID
- 4-[(4-METHOXYPHENYL)AMINO]METHYL-N,N-DIMETHYLANILINE
- 2-METHOXY-5-[(PHENYLAMINO)METHYL]PHENOL These compounds share structural similarities but differ in their functional groups and specific reactivity. The uniqueness of 2-{2-[(2-METHOXYPHENYL)AMINO]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O3S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[2-(2-methoxyanilino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H18N2O3S/c1-12-7-9-13(10-8-12)18-16(11-17(22)23)25-19(21-18)20-14-5-3-4-6-15(14)24-2/h3-10H,11H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
BPHFVGILSVIXKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3OC)CC(=O)O |
Origin of Product |
United States |
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